molecular formula C9H7N B1585062 4-Cyanostyrene CAS No. 3435-51-6

4-Cyanostyrene

Cat. No.: B1585062
CAS No.: 3435-51-6
M. Wt: 129.16 g/mol
InChI Key: SNTUCKQYWGHZPK-UHFFFAOYSA-N
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Description

4-Cyanostyrene, also known as 4-vinylbenzonitrile, is an aromatic hydrocarbon compound with the molecular formula C9H7N. It is a derivative of styrene, where the para position of the benzene ring is substituted with a cyano group. This compound is a colorless solid that readily dissolves in most organic solvents and serves as a vital monomer in the synthesis of polystyrene polymers .

Properties

IUPAC Name

4-ethenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTUCKQYWGHZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-57-0
Record name Benzonitrile, 4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60187922
Record name Benzonitrile, 4-ethenyl-
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3435-51-6
Record name 4-Ethenylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3435-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-ethenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-ethenyl-
Source EPA DSSTox
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Record name 4-Cyanostyrene
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Preparation Methods

Aldehyde Condensation and Pyrolysis Method

One classical approach to synthesizing 4-cyanostyrene involves the condensation of benzyl cyanide with paraformaldehyde, followed by pyrolysis of the intermediate hydroxyalkyl nitrile compound.

Process Summary:

  • Sodium dissolved in methanol is reacted with paraformaldehyde at 50-55°C to form a reactive intermediate.
  • Benzyl cyanide is added dropwise to this mixture, maintaining the temperature.
  • After the reaction, acidification and basification steps are applied to isolate the product.
  • The intermediate formed, 4-hydroxymethylphenylacetonitrile, undergoes pyrolysis to yield this compound.

Key Points:

  • This method was utilized in early studies (Walker’s method) and involves careful temperature control to avoid polymerization during distillation.
  • The product purity is confirmed by refractive index measurements close to literature values.
  • The method allows only limited scale production due to the sensitivity of this compound to polymerization during purification.

Catalytic Reaction of Aryl-Alkyl Styrenes with Nitric Oxide

A more industrially feasible and scalable method involves the catalytic reaction of aryl-alkyl styrenes with nitric oxide in the presence of a dehydration-dehydrogenation catalyst.

Process Details:

  • React aryl-alkyl styrenes (alkyl group C1-C4) with nitric oxide gas at 400–700°C.
  • Use a catalyst such as silver on silica gel, prepared by steaming silica gel and impregnating with silver nitrate.
  • The reaction proceeds in a fixed or fluidized catalyst bed, with gaseous feed passed over the catalyst.
  • Products include unreacted starting material, this compound, small amounts of carbon or carbon dioxide, and trace residues.
  • Water formed during the reaction is removed by settling or decanting, and this compound is isolated by distillation.

Advantages:

  • This method is cleaner, simpler, and more cost-effective compared to prior art.
  • The process minimizes by-products and excessive carbonation.
  • The fluidized bed setup reduces exothermic hotspots common in fixed-bed reactors.

Enantioselective Reductive Coupling (Advanced Synthetic Route)

Recent research explores the enantioselective copper hydride-catalyzed reductive coupling of this compound with benzoyl electrophiles to form chiral alcohols.

Highlights:

  • This compound, being electron-deficient, participates in reductive coupling with moderate to good yields but shows lower enantioselectivity compared to electron-neutral or electron-rich styrenes.
  • The reaction conditions involve chiral ligands and CuH catalysts, providing insight into functional group tolerance and reactivity of this compound.
  • This method is more relevant for functionalization than bulk preparation but underscores the chemical versatility of this compound.

Comparative Table of Preparation Methods for this compound

Method Key Reactants/Conditions Catalyst/Medium Temperature Range Yield & Purity Notes Advantages Limitations
Aldehyde Condensation + Pyrolysis Benzyl cyanide + paraformaldehyde; pyrolysis step Sodium/methanol; pyrolysis 50-55°C (condensation), pyrolysis at higher temp Pure product but sensitive to polymerization during distillation Established method; moderate scale Difficult purification; polymerization risk
Catalytic Reaction with Nitric Oxide Aryl-alkyl styrene + nitric oxide gas Silver on silica gel catalyst 400-700°C Clean reaction; distillation yields pure this compound Industrially scalable; cost-effective Requires high temperature; catalyst preparation
Enantioselective CuH-Catalyzed Coupling This compound + benzoyl electrophiles CuH catalyst with chiral ligand Mild (room temp to moderate) Good yield but low enantioselectivity for this compound Functionalization route; selective synthesis More complex; not bulk synthesis

Scientific Research Applications

4-Cyanostyrene has a wide range of applications in scientific research, including:

Mechanism of Action

The precise mechanism of action of 4-cyanostyrene is still under investigation. it is hypothesized to function as a nucleophile, reacting with electron-rich species like carbonyl compounds and aromatic rings. It is also believed to partake in the formation of covalent bonds with electron-poor entities such as alkenes and alkynes .

Biological Activity

4-Cyanostyrene is an organic compound with significant biological activity, primarily due to its nitrile group and styrene backbone. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and polymer synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and applications in therapeutic contexts.

This compound, with the chemical formula C9H7N, features a cyano group (-CN) attached to a styrene framework. The presence of the electron-withdrawing cyano group enhances the reactivity of the compound, making it a valuable building block in organic synthesis.

Biological Mechanisms

1. Antimicrobial Activity
Recent studies have demonstrated that poly(this compound) exhibits significant antibacterial properties. This polymer can target bacterial membranes effectively, disrupting their integrity and leading to cell death. The silent Raman imaging technique has been utilized to visualize these interactions at a molecular level, showcasing the relationship between polymer structure and biological activity .

2. Covalent Inhibition
The cyano group in this compound plays a crucial role in covalent inhibition mechanisms. Research indicates that compounds containing nitriles can form reversible adducts with thiol-containing proteins through an E1cB elimination mechanism. This property is particularly relevant for developing selective covalent inhibitors targeting specific enzymes or receptors .

Synthesis and Reaction Pathways

This compound can be synthesized through various methods, including:

  • Photochemical Reactions : A notable study reported the transformation of this compound into branched hydrocarboxylated products using photoredox catalysis involving Rh(I) complexes. This method showcased moderate yields and highlighted the potential for optimizing reaction conditions for better efficiency .
  • Polymerization Techniques : The compound can also be polymerized to form poly(this compound), which retains its biological properties while providing enhanced material characteristics for applications in drug delivery systems.

Case Studies

Study Findings
Murata et al. (2019)Demonstrated that this compound can be transformed into hydrocarboxylated products under visible light using Rh(I) catalysts, indicating its potential for photochemical applications .
Recent Nitrile ResearchExplored the role of nitriles like this compound as covalent inhibitors in drug design, emphasizing their reactivity and selectivity against target proteins .
Antimicrobial ApplicationsInvestigated the antibacterial properties of poly(this compound), showing effective disruption of bacterial membranes through silent Raman imaging techniques .

Research Findings

Research has consistently shown that the biological activity of this compound is influenced by its structural properties:

  • Reactivity : The electron-withdrawing nature of the cyano group increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks from biological molecules.
  • Selectivity : Modifications to the structure can enhance selectivity towards specific biological targets, which is critical for therapeutic applications.

Q & A

Q. How should researchers address gaps in historical data on this compound’s environmental impact?

  • Methodological Answer : Conduct lifecycle assessments (LCAs) using OECD guidelines. Analyze degradation products via LC-MS/MS and compare with EPA DSSTox entries . For field studies, ensure sampling plans minimize bias (e.g., stratified random sampling) .

Ethical and Reproducibility Standards

Q. What documentation is essential for replicating this compound-related experiments?

  • Methodological Answer : Include raw data tables (appended per Journal of Organic Chemistry standards), instrument calibration logs, and batch-specific details (e.g., CAS 3435-51-6 purity). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers mitigate bias in interpreting this compound’s application potential?

  • Methodological Answer : Adopt double-blinded trials for biological assays. Disclose funding sources and use TRIZ contradiction analysis to balance innovation feasibility and risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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